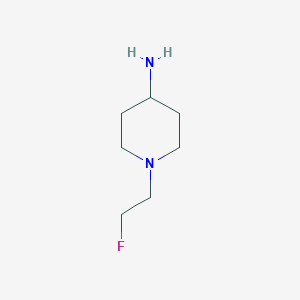

![molecular formula C21H17FN2O3S2 B2383299 N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627833-80-1](/img/structure/B2383299.png)

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

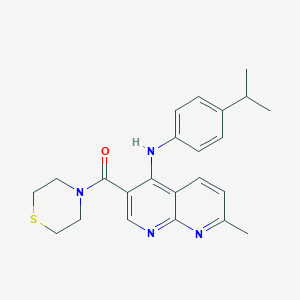

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.

BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Electrolytes and Material Science

Guanidinium-Functionalized Polymer Electrolytes : The compound's synthesis technique, involving activated fluorophenyl-amine reactions, is crucial in developing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. This method allows precise control over cation functionality without deleterious side reactions, offering direct integration of guanidinium into stable phenyl rings, which is pivotal in creating high-performance polymer electrolytes for various applications, including fuel cells and battery technology (Kim et al., 2011).

Medicinal Chemistry

Nonsteroidal Antiandrogens : The synthesis and structure-activity relationship studies of derivatives of the compound, especially in the context of nonsteroidal antiandrogens, have led to the discovery of potent antiandrogens. These findings are significant for developing treatments for androgen-responsive diseases, showcasing the compound's potential in medicinal chemistry (Tucker, Crook, & Chesterson, 1988).

Environmental Science

Metal Ion Preconcentration : The compound has been utilized in a novel method for the carrier element free coprecipitation (CEFC) of metal ions like Cu(II) and Cd(II), demonstrating its significance in environmental monitoring and pollution control. This approach highlights its application in enhancing analytical methodologies for detecting trace metal contaminants in food and water samples (Duran et al., 2011).

Fluorescence and Spectroscopy

Fluorescent Molecular Probes : The synthesis of derivatives related to the compound has contributed to the development of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes. This application is crucial for advancements in biochemistry and molecular biology (Diwu et al., 1997).

Chemical Synthesis and Organic Chemistry

Fluorination of Hydrocarbons : The reactivity of N-fluorobis(phenylsulfonyl)amine, related to the compound , in the solvent-free fluorination of aromatic hydrocarbons, demonstrates its utility in organic synthesis. This process has shown to be selective and efficient, indicating the compound's potential in facilitating fluorination reactions, which are essential for creating compounds with desired properties for pharmaceuticals, agrochemicals, and material science applications (Borodkin, Elanov, & Shubin, 2010).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S2/c1-14-4-10-17(11-5-14)29(25,26)21-20(23-13-15-6-8-16(22)9-7-15)27-19(24-21)18-3-2-12-28-18/h2-12,23H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVTLKBWUCLLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2383216.png)

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)

![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)

![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)

![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)